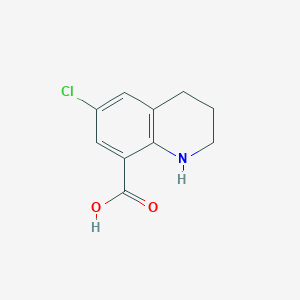
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine
Overview
Description
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine is an organic compound with the molecular formula C11H13ClF3N2. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine has been found to have affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . It functions as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . It also binds to the SERT and evokes the release of serotonin .
Cellular Effects
In cellular processes, this compound has been observed to reduce locomotor activity and produce aversive effects in animals . It does not have effects on dopamine or norepinephrine reuptake or efflux .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to various serotonin receptors and the SERT, influencing the release of serotonin .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
It is known to interact with various serotonin receptors and the SERT
Transport and Distribution
It is known to interact with various serotonin receptors and the SERT , which may influence its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine typically involves the alkylation of piperazine with 3-chloro-5-(trifluoromethyl)benzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The compound can be oxidized using reagents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the piperazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) in DMF.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products:
Nucleophilic Substitution: Formation of substituted piperazines.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and influencing mood and behavior. The compound may also interact with enzymes involved in metabolic pathways, altering their function and leading to various biological effects .
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)piperazine: Lacks the chloro substituent, leading to different reactivity and biological activity.
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine: The position of the chloro group affects its chemical properties and interactions.
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone: Contains a carbonyl group instead of a piperazine ring, resulting in different applications
Uniqueness: 1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine is unique due to the combination of the chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in pharmacological applications .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-5-8(11(13,14)15)6-10(7-9)17-3-1-16-2-4-17/h5-7,16H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYBHPNFVYDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346729-48-4 | |
| Record name | 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(Trifluoromethyl)phenyl]glycolic acid](/img/structure/B3382561.png)
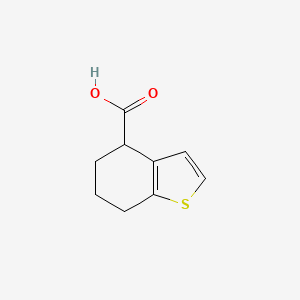
![2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3382571.png)

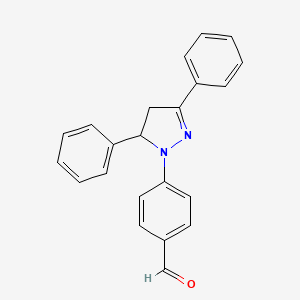
![4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline](/img/structure/B3382608.png)
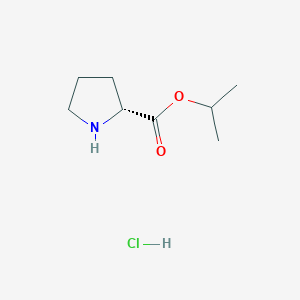

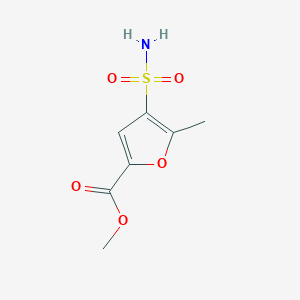
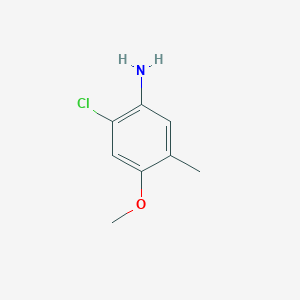
![[4-(Benzylsulfanyl)phenyl]methanol](/img/structure/B3382631.png)
![Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate](/img/structure/B3382650.png)
